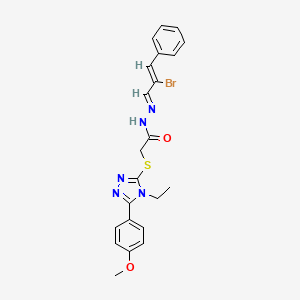
1-Ethyl-2-quinoliniumsulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-2-quinoliniumsulfonate is an organic compound with the molecular formula C11H11NO3S. It belongs to the class of quinolinium salts, which are known for their diverse applications in various fields of chemistry and biology. This compound is characterized by the presence of a quinoline ring system, which is a nitrogen-containing heterocyclic aromatic structure, and a sulfonate group attached to the quinoline ring.
準備方法
The synthesis of 1-Ethyl-2-quinoliniumsulfonate typically involves the reaction of quinoline with ethylating agents and sulfonating agents. One common method includes the following steps:
Ethylation: Quinoline is reacted with an ethylating agent such as ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate to introduce the ethyl group at the nitrogen atom of the quinoline ring.
Sulfonation: The ethylated quinoline is then treated with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group at the desired position on the quinoline ring.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to enhance yield and purity.
化学反応の分析
1-Ethyl-2-quinoliniumsulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonate group, forming new quinoline derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
科学的研究の応用
1-Ethyl-2-quinoliniumsulfonate has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various quinoline derivatives, which are important intermediates in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential use as therapeutic agents in the treatment of diseases such as malaria and tuberculosis.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-Ethyl-2-quinoliniumsulfonate involves its interaction with specific molecular targets and pathways. In biological systems, the compound may act by inhibiting enzymes or interfering with cellular processes. For example, quinoline derivatives are known to inhibit the enzyme dihydrofolate reductase, which is essential for DNA synthesis and cell proliferation. This inhibition can lead to the disruption of cellular functions and ultimately cell death.
類似化合物との比較
1-Ethyl-2-quinoliniumsulfonate can be compared with other similar compounds, such as:
1-Ethyl-6-methyl-2-quinoliniumsulfonate: This compound has a similar structure but with a methyl group at the 6-position of the quinoline ring, which may result in different chemical and biological properties.
1-Ethyl-2-(1H)-quinolinylidene)methyl)quinolinium chloride: This compound has a different substituent at the 2-position, leading to variations in reactivity and applications.
Ethyl 1-methyl-2-oxocyclopentanecarboxylate: Although not a quinoline derivative, this compound shares some structural similarities and can be used for comparative studies in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
特性
分子式 |
C11H12NO3S+ |
|---|---|
分子量 |
238.28 g/mol |
IUPAC名 |
1-ethylquinolin-1-ium-2-sulfonic acid |
InChI |
InChI=1S/C11H11NO3S/c1-2-12-10-6-4-3-5-9(10)7-8-11(12)16(13,14)15/h3-8H,2H2,1H3/p+1 |
InChIキー |
VDLUATXFGISGEH-UHFFFAOYSA-O |
正規SMILES |
CC[N+]1=C(C=CC2=CC=CC=C21)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4-Dihydroxybenzaldehyde {2-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]ethyl}(methyl)hydrazone](/img/structure/B11972974.png)
![(5Z)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11972975.png)
![(5Z)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11972978.png)

![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11972989.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide](/img/structure/B11973012.png)
![4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate](/img/structure/B11973016.png)
![4-{[(E)-(2-fluorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11973030.png)
![(5Z)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11973036.png)
![4-{[(E)-(3-methylphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11973049.png)

![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11973063.png)
